molecular formula C16H18N6O2 B2983230 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide CAS No. 2034515-89-2

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide

Cat. No.: B2983230
CAS No.: 2034515-89-2
M. Wt: 326.36
InChI Key: YJCJAYZWGFMSCR-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide is a triazine-based compound featuring a dimethylamino group at position 4, a methoxy group at position 6, and an indolizine-2-carboxamide moiety linked via a methyl group to the triazine core. The triazine ring system is known for its versatility in medicinal and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-21(2)15-18-13(19-16(20-15)24-3)9-17-14(23)11-8-12-6-4-5-7-22(12)10-11/h4-8,10H,9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCJAYZWGFMSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide typically involves multi-step organic synthesis:

  • Formation of the Triazine Ring:

    • Starting Materials: Dimethylamine, methoxy-substituted substrates, cyanuric chloride.

    • Reaction: Nucleophilic substitution reactions under controlled temperatures (0-10°C) lead to the triazine ring formation.

  • Indolizine Ring Formation:

    • Starting Materials: Pyrrole derivatives, alkynes.

    • Reaction: Cycloaddition reactions, often employing transition metal catalysts.

  • Coupling Reaction:

    • Starting Materials: The previously synthesized triazine and indolizine compounds.

    • Reaction: Conducted under anhydrous conditions with suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).

Industrial Production Methods

For industrial-scale production, the synthesis might employ:

  • Continuous Flow Reactors: Enhanced control over reaction conditions, improved yields.

  • Catalysis: Use of specific catalysts to increase reaction efficiency and reduce reaction times.

  • Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Converts specific groups to their oxidized forms, like transforming alcohol to carbonyl.

  • Reduction: Possible reduction of nitro or carbonyl groups under suitable conditions.

  • Substitution Reactions: Both nucleophilic and electrophilic substitutions, given the diverse reactive sites in the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Various nucleophiles and electrophiles under both acidic and basic conditions.

Major Products

  • Oxidation Products: Corresponding ketones, aldehydes, or carboxylic acids.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Varied based on the reagent and site of reaction.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide is of interest in various research fields:

Chemistry

  • As a Reagent: Used in complex organic synthesis due to its diverse functional groups.

  • Catalysis: Serves as a ligand in organometallic chemistry.

Biology and Medicine

  • Biochemical Research: Useful in studying enzyme reactions and protein-ligand interactions.

Industry

  • Material Science: Employed in the development of new materials with unique properties.

  • Agriculture: Possible applications in the synthesis of agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

  • Biological Activity: The compound may interact with specific enzymes or receptors, altering their function.

  • Pathways: Can modulate biochemical pathways through direct interaction with biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several triazine derivatives reported in the literature. Below is a detailed comparison based on substituents, biological activity, and synthesis pathways.

Substituent-Based Comparisons
Compound Name Triazine Substituents (Positions 4 and 6) Linked Functional Group Key Applications Reference
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide (Target) 4-(dimethylamino), 6-methoxy Indolizine-2-carboxamide Hypothesized anticancer/agrochemical
(E)-N2,N2-Dimethyl-6-styryl-1,3,5-triazine-2,4-diamine 4-(dimethylamino), 6-styryl None Intermediate for triazine synthesis
2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene) derivatives 4-amino, 6-R2 (variable substituents) Methylthio-sulfonamide-imidazolidinylidene Anticancer agents
Metsulfuron-methyl (Herbicide) 4-methoxy, 6-methyl Methyl ester-sulfonylurea Herbicide

Key Observations :

  • The target compound uniquely combines a methoxy group and an indolizine-carboxamide, distinguishing it from pesticidal triazines (e.g., metsulfuron-methyl), which prioritize sulfonylurea moieties for herbicidal activity .
  • Anticancer triazine derivatives, such as those in , often incorporate methylthio and sulfonamide groups, suggesting that the target compound’s indolizine-carboxamide could offer novel binding interactions in oncology.

Research Findings and Data

Anticancer Activity of Triazine Derivatives
Compound Class IC50 (μM) against HCT-116 Mechanism of Action Reference
2-[(4-Amino-6-methyl-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene) 0.8 ± 0.1 Tubulin polymerization inhibition
Target Compound (Hypothetical) Not reported Proposed: DNA intercalation
Herbicidal Activity of Triazines
Compound Herbicidal Target Application Rate (g/ha) Reference
Metsulfuron-methyl Acetolactate synthase (ALS) 3–10
Triflusulfuron-methyl ALS inhibitor 5–15
Target Compound Unknown Hypothesized

Critical Analysis and Limitations

  • Structural Uniqueness : The indolizine-carboxamide group is rare in triazine literature, limiting direct comparisons. Most analogs prioritize sulfonamides (anticancer) or sulfonylureas (herbicidal) .
  • Lack of Direct Data: No experimental data (e.g., IC50, logP) for the target compound exists in the provided evidence, necessitating extrapolation from structural analogs.
  • Contradictions: Triazines with methoxy groups (e.g., metsulfuron-methyl) are typically herbicidal, but the dimethylamino group in the target compound may redirect bioactivity toward mammalian targets .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide is a synthetic compound that incorporates a triazine moiety and an indolizine structure. This compound has garnered interest in pharmacological research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Triazine Core : Contributes to the compound's stability and potential interactions with biological targets.
  • Indolizine Ring : Known for its bioactive properties in various natural products and pharmaceuticals.

The molecular formula is C15H20N6OC_{15}H_{20}N_6O, with a molecular weight of approximately 304.36 g/mol.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction : It can engage with cell receptors, influencing signaling pathways crucial for cellular responses.
  • DNA/RNA Interaction : Potential intercalation with nucleic acids may affect transcription and translation processes, leading to altered gene expression.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and CNS cancer (SNB-75) cells. The compound exhibited a GI50 value of 870 nM on SNB-75 cells and 920 nM on MDA-MB-231 cells .
Cell LineGI50 (nM)
SNB-75 (CNS Cancer)870
MDA-MB-231 (Breast Cancer)920

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • In Vitro Studies : Evaluations indicated that it possesses significant antibacterial effects against a range of pathogens. The specific mechanisms involved are still under investigation but may relate to its ability to disrupt microbial cell functions.

Anti-inflammatory Effects

Preliminary research suggests that this compound may exhibit anti-inflammatory properties:

  • Cytokine Modulation : The compound appears to modulate the production of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

Case Studies

Several case studies have investigated the biological effects of related compounds with similar structures:

  • Combination Therapy : A study explored the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer treatment. The results indicated enhanced cytotoxicity when used together compared to doxorubicin alone .
  • Structure-Activity Relationship (SAR) : Research into pyrazole derivatives has shown that modifications in the chemical structure significantly affect their biological activity, suggesting that similar approaches could optimize the efficacy of this compound.

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